molecular formula C19H17NO4S B12875192 (4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone CAS No. 827024-04-4

(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone

Cat. No.: B12875192
CAS No.: 827024-04-4
M. Wt: 355.4 g/mol
InChI Key: MPMYIXSHDUNNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a tosylated pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxyphenyl Group: The final step involves coupling the tosylated pyrrole with a 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrrole derivatives.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Lacks the tosyl group, which may affect its reactivity and biological activity.

    (4-Methoxyphenyl)(1H-indol-2-yl)methanone: Contains an indole ring instead of a pyrrole ring, which can lead to different biological properties.

    (4-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Features an imidazole ring, which can influence its interaction with biological targets.

Uniqueness

The presence of both the methoxyphenyl and tosylated pyrrole moieties in (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone makes it unique. The tosyl group enhances its reactivity, allowing for further functionalization, while the methoxyphenyl group can participate in specific interactions with biological targets.

Properties

CAS No.

827024-04-4

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone

InChI

InChI=1S/C19H17NO4S/c1-14-5-11-17(12-6-14)25(22,23)20-13-3-4-18(20)19(21)15-7-9-16(24-2)10-8-15/h3-13H,1-2H3

InChI Key

MPMYIXSHDUNNCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.